Nile Red

Description

What is Nile red

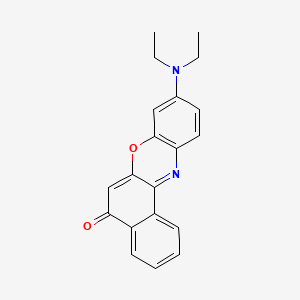

this compound is a cyclic ketone, an aromatic amine, and an amino compound that is tertiary. This compound is an organic heterotetracyclic compound that is 5H-benzo[a]phenoxazin-5-one substituted at position 9 by a diethylamino group. It is used as a fluorochrome, and also a histological color. This compound (Nile Blue A Oxazone) is a specific and hydrophobic fluorescence stain that targets intracellular lipid droplets, as well as neutral liquids.this compound is intensely fluorescent in all organic solvents, and the colors of fluorescence vary in intensity from yellow-golden to dark red.Physical and chemical properties of this compound

this compound is utilized to quantify and localize the lipids, especially small lipid droplets in cells. This compound is almost nonfluorescent in the presence of water and other polar solvents, but it undergoes an increase in fluorescence and massive emission and absorption changes in blue-shifted environment. This compound is extremely solvatochromic, and its emission wavelength and excitation wavelength change depending on the solvent's polarity and in polar media it will barely fluoresce all.this compound is a photostable the lipophilic stain which strongly sparkles when in hydrophobic (lipid-rich) conditions, however it is not visible in aqueous medium. It is commonly used to detect of intracellular droplets of lipids using fluorescence microscopes and cytofluorometry.It has excitation and emission maxima of 529 and 576 nanometers in the neutral lipids.It is specific for neutral lipids with emission wavelengths that are 580 nm or less and, however when emission wavelengths are higher the membranes of phospholipids can also be visible.

this compound has been utilized in fixed, live, or unfixed cells to detect through spectroscopy, fluorescence microscopes and flow cytometry. It is used as a marker for drops of lipids in models of liver Steatosis. In the case of triglycerides (a non-polar liquid), this compound has an excitation limit of approximately 515 nanometers (green) and an emission maxima of around 585 nanometers (yellow-orange). However the phospholipids (polar lipids), this compound has an excitation peak of around 554nm (green) and an emission peak of 638 nanometers (red)

In Vitro

this compound-stained macrophages that are lipid droplet-filled exhibit higher levels of fluorescence than Nile the control macrophages that are stained with red, and the two populations can be distinguished and studied using flow Cytofluorometry. More specificity for cytoplasmic-derived droplets of lipids is achieved when cells are examined for the yellow-gold fluorescence (excitation between 450 and 500 nm; emission more than 528 nm) instead of red fluorescence (excitation 515-560nm (emission, higher that 590nm).this compound is a strong visible, but only when it is in an environment that is hydrophobic. This compound is highly liquid in the lipids it's intended to show however it doesn't connect with any constituent of the tissue other than in solutions.

The physicochemical and spectral properties of the dye that is lipophilic this compound trigger a yellow-gold-spectral shift in the excitation-emission peak, allowing it sparkle within the emission spectrum of green when it is in a lipid-rich atmosphere however, it is not able to do so in more polar conditions.

In Vivo

When this compound-stained Caenorhabditis Elegans is observed by green light, small liquid bodies can be seen in the intestines and other tissues, either in clusters or uniformly dispersed, based on the animal's genotype, or the experimental treatment.Uses of this compound

this compound has many applications in cell biology, and it is used as a dye for membranes that can easily be observed using an epifluorescence microscope, which has emission and excitation wavelengths that are typically used in conjunction with red fluorescent proteins. This compound is also utilized in part of an incredibly sensitive method of detection for microplastics in water bottles. Furthermore, this compound is an outstanding candidate for creating a membrane to detect changes in the environment, like gas, taste pH, and taste.Structure

3D Structure

Properties

IUPAC Name |

9-(diethylamino)benzo[a]phenoxazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFUROIFQGPCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064653 | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Nile red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7385-67-3 | |

| Record name | Nile red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7385-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nile red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(diethylamino)benzo[a]phenoxazin-5(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILE RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P476F1L81G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nile Red Dye in Lipid Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a highly sensitive, lipophilic fluorescent dye renowned for its application in the detection and quantification of intracellular lipids. Its utility in biological research, particularly in the fields of cell biology, metabolism, and drug discovery, stems from its unique photophysical properties. This guide provides a comprehensive overview of the core mechanism of this compound's action in lipid staining, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the life sciences.

The core principle behind this compound's efficacy as a lipid stain lies in its pronounced solvatochromism. This phenomenon is characterized by a significant shift in its fluorescence emission spectrum depending on the polarity of its immediate environment. In aqueous or highly polar environments, this compound exhibits minimal fluorescence.[1][2] Conversely, when partitioned into hydrophobic environments, such as the neutral lipid cores of intracellular lipid droplets, it becomes intensely fluorescent.[1][2][3] This environment-sensitive fluorescence makes it an exceptional tool for visualizing and quantifying lipid accumulation in cells and tissues.

Mechanism of Action: Solvatochromism and Lipid Partitioning

The mechanism of this compound's lipid staining is a two-step process involving partitioning into lipid-rich structures and a subsequent shift in its fluorescence properties.

-

Partitioning into Hydrophobic Environments: As a lipophilic molecule, this compound readily partitions from the aqueous phase of the cytoplasm into nonpolar environments. This includes intracellular lipid droplets, which are primarily composed of neutral lipids like triacylglycerols and cholesteryl esters, as well as cellular membranes.[3][4]

-

Solvatochromic Fluorescence Shift: The fluorescence of this compound is highly dependent on the polarity of the surrounding solvent or lipid environment.[5] In non-polar environments, such as the core of a lipid droplet, this compound exhibits a strong fluorescence emission in the yellow-gold range.[2][6] In more polar environments, like cellular membranes containing phospholipids, the emission is shifted to a longer wavelength, appearing red. This spectral shift allows for the differentiation between neutral lipid stores and more polar lipid structures within the cell. The fluorescence intensity is also significantly enhanced in nonpolar environments, with a reported 50-fold greater intensity in hexane (B92381) compared to water.[5]

The underlying principle for this solvatochromism is the change in the dipole moment of the this compound molecule upon excitation. In polar solvents, the excited state is stabilized, leading to a lower energy emission (red-shift) and often a lower quantum yield. In non-polar environments, the excited state is less stabilized, resulting in a higher energy emission (blue-shift) and a higher quantum yield.[7]

Quantitative Data: Photophysical Properties of this compound

The spectral properties of this compound are crucial for designing and interpreting experiments. The following tables summarize key quantitative data for this compound in various environments.

Table 1: Excitation and Emission Maxima of this compound in Different Environments

| Environment | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| Methanol (B129727) | 552 | 636 | |

| Phosphatidylcholine Vesicles | 549 | 628 | [4] |

| Triglycerides (Neutral Lipid) | ~515 | ~585 | |

| Phospholipids (Polar Lipid) | ~554 | ~638 | |

| Lipid Droplets (Yellow-Gold) | 450-500 | >528 | [2][6] |

| Membranes (Red) | 515-560 | >590 | [2][6] |

Table 2: Fluorescence Lifetime of this compound in Different Cellular Regions

| Cellular Region | Description | Average Fluorescence Lifetime | Reference |

| Lipid Droplets | Non-polar environment | Shorter lifetime components are more dominant | [8][9] |

| Other Lipid-Rich Regions | More polar environment (e.g., membranes) | Longer lifetime intramolecular charge transfer state | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound for lipid staining and quantification.

Protocol 1: Staining of Intracellular Lipid Droplets in Live Cells

1. Reagent Preparation:

- This compound Stock Solution (1 mM): Dissolve 3.18 mg of this compound in 10 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

- This compound Working Solution (200-1000 nM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer (HHBS) or serum-free cell culture medium) to the desired final concentration.[2][10] The optimal concentration should be determined empirically for each cell type and experimental condition.

2. Cell Preparation:

- Adherent Cells: Grow cells on coverslips or in a multi-well plate suitable for microscopy.

- Suspension Cells: Culture cells to the desired density and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

3. Staining Procedure:

- Adherent Cells:

- Remove the culture medium.

- Wash the cells once with pre-warmed PBS.

- Add the this compound working solution to the cells and incubate for 5 to 30 minutes at room temperature or 37°C, protected from light.[2][11] The incubation time may need optimization.[12]

- (Optional) Wash the cells with PBS to remove excess dye, although this is often not necessary due to the low fluorescence of this compound in aqueous media.[2]

- Suspension Cells:

- Resuspend the cell pellet in the this compound working solution.

- Incubate for 5 to 10 minutes at room temperature or 37°C, protected from light.[2][10]

- Pellet the cells by centrifugation and resuspend in fresh, pre-warmed buffer or medium for analysis.[10]

4. Imaging and Analysis:

- Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with appropriate filter sets. For neutral lipids (yellow-gold fluorescence), use an excitation filter around 450-500 nm and an emission filter above 528 nm. For polar lipids (red fluorescence), use an excitation filter around 515-560 nm and an emission filter above 590 nm.[2][6]

- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify lipid content on a per-cell basis.

Protocol 2: Staining of Lipids in Fixed Cells and Tissues

1. Fixation:

- Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[1][13]

- Caution: Avoid using alcohol-based fixatives like methanol or ethanol, as they can extract lipids.[13]

2. Staining:

- After fixation, wash the samples with PBS.

- Incubate with this compound working solution (e.g., 300 nM in PBS) for 10 minutes.[13]

- Wash with PBS to remove excess stain.

3. Mounting and Imaging:

- Mount the stained samples with an aqueous mounting medium.

- Image using a fluorescence or confocal microscope with the appropriate filter sets as described for live-cell imaging.

Mandatory Visualizations

Staining Mechanism of this compound

Caption: Mechanism of this compound lipid staining.

General Experimental Workflow for Lipid Staining

Caption: General workflow for this compound lipid staining.

Monitoring Lipid Dynamics in a Signaling Pathway

Caption: Using this compound to monitor lipid dynamics.

Conclusion

This compound remains an indispensable tool for lipid research due to its robust and sensitive fluorescence properties. Its solvatochromic nature allows for the specific visualization and differentiation of neutral and polar lipids within cells. By understanding the core mechanism of action and employing optimized protocols, researchers can effectively leverage this compound to investigate the intricate roles of lipids in cellular processes, disease pathogenesis, and as targets for therapeutic intervention. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for both novice and experienced users of this versatile fluorescent probe.

References

- 1. emulatebio.com [emulatebio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrofluorometric studies of the lipid probe, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Spectrally resolved fluorescence lifetime imaging of this compound for measurements of intracellular polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Lipid droplet staining with this compound [bio-protocol.org]

- 12. Frontiers | this compound Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]

- 13. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

A Technical Guide to the Physicochemical Properties of Nile Red for Researchers and Drug Development Professionals

Nile Red, a potent lipophilic and solvatochromic dye, has emerged as an indispensable tool in cellular biology, lipid research, and drug delivery systems. Its unique fluorescent properties, which are highly sensitive to the polarity of its microenvironment, make it an exceptional probe for visualizing and quantifying intracellular lipid droplets and characterizing the hydrophobic domains of proteins and membranes. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and logical workflows to empower researchers, scientists, and drug development professionals in their scientific endeavors.

Core Physicochemical Properties

This compound, also known as Nile blue oxazone, is a fluorescent stain that exhibits minimal fluorescence in aqueous media but becomes intensely fluorescent in lipid-rich environments.[1][2] This solvatochromic behavior is characterized by a shift in its excitation and emission wavelengths depending on the polarity of the solvent.[1]

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈N₂O₂ | [3][4][5] |

| Molecular Weight | 318.37 g/mol | [3][4][5] |

| Appearance | Green to dark green or red to maroon crystalline solid/powder | [3][5][6] |

| CAS Number | 7385-67-3 | [3][7] |

| Melting Point | 203-205 °C | [6] |

Solubility

This compound is practically insoluble in water but readily dissolves in a variety of organic solvents.[5][8]

| Solvent | Solubility | Reference |

| Water | Practically insoluble (<1μg/mL) | [5][8][9] |

| Dimethyl Sulfoxide (DMSO) | ~1-2 mg/mL | [10][11] |

| Ethanol | Soluble, ~1 mg/mL | [5][10] |

| Methanol | 1 mg/mL | [6] |

| Acetone | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Dioxane | Soluble | [12] |

| Dimethylformamide (DMF) | Soluble | [8] |

Spectroscopic Properties

The fluorescence of this compound is highly dependent on its environment. In nonpolar environments, such as neutral lipids, it emits a strong yellow-gold fluorescence. In more polar environments, like phospholipids, the emission is shifted to a deep red.[1] This property is crucial for distinguishing between different lipid classes within cells.

| Environment/Solvent | Excitation Max (λex) | Emission Max (λem) | Molar Absorptivity (ε) | Quantum Yield (Φ) | Reference |

| Triglycerides (Neutral Lipids) | ~515 nm | ~585 nm | - | - | [1] |

| Phospholipids (Polar Lipids) | ~554 nm | ~638 nm | - | - | [1] |

| Methanol | 552 nm | 636 nm | - | - | |

| Dioxane | 519.4 nm | - | 38,000 cm⁻¹M⁻¹ | 0.7 | [12] |

| Ethanol | - | - | - | 0.12 | [13] |

| DMSO | - | - | - | ~0.3 | [13] |

| DMF | - | - | - | ~0.3 | [13] |

Experimental Protocols

Protocol 1: Staining of Intracellular Lipid Droplets in Live Cells

This protocol outlines the steps for visualizing lipid droplets in living cells using this compound.

Materials:

-

This compound (powder or stock solution)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM) or Phosphate-Buffered Saline (PBS)

-

Live cells cultured on coverslips or in a multi-well plate

-

Fluorescence microscope

Procedure:

-

Preparation of this compound Stock Solution (1 mM):

-

Dissolve 3.18 mg of this compound in 10 mL of DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

-

-

Preparation of this compound Working Solution (200-1000 nM):

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells once with PBS.

-

Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[14][15][16]

-

For suspension cells, pellet the cells by centrifugation, resuspend them in the this compound working solution, and incubate as above.[16]

-

-

Washing (Optional):

-

Since this compound has minimal fluorescence in aqueous media, a washing step is often not necessary.[16] However, if high background is observed, the cells can be washed once with PBS.

-

-

Imaging:

-

Observe the stained cells using a fluorescence microscope.

-

To specifically visualize neutral lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength >528 nm (yellow-gold fluorescence).[2][17]

-

To visualize both neutral and polar lipids (including membranes), use an excitation wavelength of 515-560 nm and an emission wavelength >590 nm (red fluorescence).[2][17]

-

Protocol 2: Staining of Lipids in Fixed Tissues

This protocol is for staining lipids in cryosectioned tissues.

Materials:

-

Cryosectioned tissues

-

4% Paraformaldehyde (PFA) in PBS

-

This compound stock solution (as prepared in Protocol 1)

-

PBS

-

Mounting medium (e.g., VectaShield with DAPI)

-

Fluorescence microscope

Procedure:

-

Tissue Fixation:

-

Washing:

-

Wash the fixed sections three times with PBS.

-

-

Staining:

-

Prepare a this compound working solution (e.g., 300 nM) in PBS.

-

Incubate the sections with the working solution for 10 minutes at room temperature.[18]

-

-

Washing:

-

Wash the stained sections three times with PBS.

-

-

Mounting:

-

Mount the coverslip onto the slide using a suitable mounting medium, optionally containing a nuclear counterstain like DAPI.[18]

-

-

Imaging:

-

Visualize the stained tissue sections using a fluorescence microscope with appropriate filter sets for this compound and any counterstains used.

-

Visualizations

The following diagrams illustrate the solvatochromic properties of this compound and a typical experimental workflow for lipid staining.

Caption: Logical diagram illustrating the solvatochromic properties of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C20H18N2O2 | CID 65182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. omlc.org [omlc.org]

- 13. researchgate.net [researchgate.net]

- 14. emulatebio.com [emulatebio.com]

- 15. Lipid droplet staining with this compound [bio-protocol.org]

- 16. abcam.co.jp [abcam.co.jp]

- 17. apexbt.com [apexbt.com]

- 18. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

Unveiling Environmental Polarity: A Technical Guide to Nile Red's Solvatochromic Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable solvatochromic properties of Nile Red, a fluorescent dye widely utilized for its sensitivity to the polarity of its microenvironment. This document provides a comprehensive overview of its fluorescence spectrum in various solvents, detailed experimental protocols for its characterization, and a discussion of the underlying photophysical mechanisms. The presented data and methodologies are intended to serve as a valuable resource for researchers in bioimaging, drug delivery, and materials science.

This compound's fluorescence is characterized by a significant shift in its emission spectrum depending on the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1] In nonpolar environments, it exhibits strong fluorescence at shorter wavelengths, while in polar solvents, the emission is red-shifted and often less intense.[1][2] This sensitivity makes it an exceptional probe for investigating the hydrophobicity of protein surfaces, cellular lipid droplets, and the interior of micelles and polymer nanoparticles.[3][4][5]

The solvatochromic behavior of this compound is attributed to a large change in its dipole moment upon excitation to the first singlet excited state (S1).[6][7] The molecule possesses a planar intramolecular charge-transfer (PICT) character in the excited state.[6][7] In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap for fluorescence emission and a consequent red shift in the emission maximum.[6][7]

Quantitative Analysis of this compound's Fluorescence in Various Solvents

The following table summarizes the key fluorescence properties of this compound in a range of solvents with varying polarities. This data has been compiled from various scientific sources to provide a comparative overview.

| Solvent | Polarity (ET(30) kcal/mol) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 31.0 | ~520 | 526[8] | ~6 | - | 3.5 |

| Dioxane | 36.0 | 460[3] | ~560 | ~100 | 0.7[3] | - |

| Toluene | 33.9 | ~525 | 570 | 45[8] | - | - |

| Ethyl Acetate | 38.1 | ~535 | 602[8] | ~67 | - | - |

| Dichloromethane | 40.7 | ~545 | ~620 | ~75 | - | - |

| Acetone | 42.2 | ~545 | ~625 | ~80 | - | - |

| 1-Pentanol | 49.1 | ~550 | ~630 | ~80 | - | 3.9 |

| Ethanol | 51.9 | ~550 | ~635 | ~85 | - | - |

| Methanol | 55.4 | ~555 | 633[8] | 86[8] | - | - |

| Water | 63.1 | ~560 | 663[8] | ~103 | Very Low[2] | - |

Note: The excitation and emission maxima can vary slightly depending on the specific instrumentation and experimental conditions. The ET(30) scale is a common measure of solvent polarity.

Experimental Protocol for Measuring this compound's Fluorescence Spectrum

This section provides a detailed methodology for the preparation of this compound solutions and the acquisition of their fluorescence spectra.

1. Materials and Reagents:

-

This compound powder

-

Spectroscopic grade solvents of interest (e.g., n-hexane, ethanol, water)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

2. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mM in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]

-

Store the stock solution in a light-protected, airtight container at -20°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles.[4]

3. Preparation of Working Solutions:

-

Prepare working solutions of this compound in the desired solvents at a final concentration typically in the micromolar range (e.g., 1-10 µM).[1] The optimal concentration may need to be determined empirically to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.[3]

-

To prepare a working solution, dilute the appropriate volume of the stock solution into the solvent of interest in a volumetric flask.

4. Fluorescence Spectroscopy Measurements:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Typical values are in the range of 2-10 nm, but this should be optimized for the specific instrument and sample.

-

Transfer the blank solvent to a quartz cuvette and record a blank spectrum to subtract any background fluorescence from the solvent and cuvette.

-

Transfer the this compound working solution to a clean quartz cuvette.

-

Set the excitation wavelength. A common starting point is around 488 nm or 550 nm.[1][7] To determine the optimal excitation wavelength for each solvent, an excitation scan can be performed by setting the emission monochromator to the expected emission maximum and scanning a range of excitation wavelengths.

-

Acquire the fluorescence emission spectrum by scanning a range of wavelengths, for example, from 500 nm to 750 nm.

-

Record the excitation and emission maxima for each solvent.

5. Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Normalize the spectra if comparing the spectral shape across different solvents.

-

Calculate the Stokes shift by subtracting the excitation maximum from the emission maximum.

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental relationship governing this compound's solvatochromism.

Caption: Experimental Workflow for this compound Solvatochromism.

Caption: this compound Solvatochromism Mechanism.

Conclusion

The pronounced solvatochromism of this compound, coupled with its high fluorescence quantum yield in nonpolar environments, makes it an invaluable tool in various scientific disciplines. Understanding the relationship between solvent polarity and its fluorescence spectrum is crucial for the accurate interpretation of experimental data. The information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound as a sensitive fluorescent probe for characterizing the micropolarity of complex systems.

References

- 1. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optical Behavior of this compound in Organic and Aqueous Media Environments [mdpi.com]

- 3. omlc.org [omlc.org]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Polarity of Microenvironments: A Technical Guide to Nile Red's Solvatochromic Properties

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule and its immediate environment is paramount. Nile Red, a fluorescent dye with remarkable sensitivity to solvent polarity, offers a powerful tool for probing these microenvironments. This in-depth technical guide explores the core principles of this compound's solvatochromism, providing the quantitative data and detailed experimental protocols necessary to harness its capabilities in your research.

This compound's utility stems from its pronounced solvatochromism, a phenomenon where the color of a substance changes with the polarity of the solvent.[1] This is observed as a significant shift in its absorption and, more dramatically, its fluorescence emission spectra. In non-polar, hydrophobic environments, this compound exhibits a strong fluorescence emission in the yellow-gold region of the spectrum. As the polarity of the surrounding medium increases, the emission is red-shifted, and its intensity often decreases.[2][3] This behavior makes it an exceptional probe for characterizing lipid droplets within cells, studying protein folding, and assessing drug-membrane interactions.[4][5]

The underlying mechanism for this spectral shift is attributed to an intramolecular charge transfer (ICT) in the excited state.[5] Upon excitation, there is a significant increase in the dipole moment of the this compound molecule. In polar solvents, the surrounding solvent molecules reorient to stabilize this larger excited-state dipole, leading to a lower energy level for the excited state and consequently a red-shift in the fluorescence emission.[2]

Quantitative Solvatochromic Data of this compound

To facilitate the application of this compound as a polarity probe, the following tables summarize its key photophysical properties in a range of solvents with varying polarities. These data, compiled from various sources, provide a reference for interpreting spectral shifts and selecting appropriate solvents for specific experimental needs.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| n-Hexane | 1.88 | ~515 | ~585 | ~70 |

| Toluene | 2.38 | ~534 | ~566 | 32 |

| Ethyl Acetate | 6.02 | ~540 | ~602 | ~62 |

| Dioxane | 2.21 | - | - | - |

| Methanol | 32.7 | ~552 | ~636 | ~84 |

| Ethanol | 24.5 | ~554 | ~638 | ~84 |

| Water | 80.1 | - | ~663 | - |

Note: The exact absorption and emission maxima can vary slightly depending on the specific experimental conditions and instrumentation. Data is compiled from multiple sources.[1][3][6]

Table 2: Fluorescence Quantum Yield of this compound in Selected Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) |

| Dioxane | 0.7 |

| Ethanol | 0.42 |

Note: The quantum yield of this compound is highly dependent on the solvent environment, generally being higher in non-polar solvents and lower in polar, protic solvents.[7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound solutions and the measurement of its solvatochromic properties.

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound (M.Wt: 318.38 g/mol ) in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[9]

-

Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.[9]

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the range of 200 nM to 1 µM) in the solvent of interest.[9]

-

Ensure thorough mixing by vortexing.

-

Protocol 2: Measurement of Absorption and Fluorescence Spectra

-

Instrumentation:

-

Use a UV-Vis spectrophotometer to measure the absorption spectra.

-

Use a spectrofluorometer to measure the fluorescence emission spectra.

-

-

Sample Preparation:

-

Use quartz cuvettes with a 1 cm path length for all measurements.

-

Ensure the absorbance of the this compound solution at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]

-

-

Absorption Spectrum Measurement:

-

Scan the absorbance of the this compound solution across a relevant wavelength range (e.g., 400-700 nm).

-

Record the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λ_abs or a suitable wavelength within the absorption band (e.g., 488 nm or 552 nm).[10]

-

Scan the emission across a relevant wavelength range (e.g., 500-750 nm).

-

Record the wavelength of maximum emission (λ_em).

-

Correct the spectra for instrument-specific wavelength-dependent sensitivity if necessary.[8]

-

-

Data Analysis:

-

Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λ_em - λ_abs).

-

Protocol 3: Determination of Relative Fluorescence Quantum Yield

-

Standard Selection:

-

Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound in the solvent of interest (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

-

-

Measurement:

-

Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations so that the absorbances are similar and below 0.1.

-

Measure the integrated fluorescence intensity (the area under the emission curve) of both the this compound solution and the standard solution using the same excitation wavelength and instrument settings.

-

-

Calculation:

-

Calculate the relative quantum yield of the this compound sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizing the Process: Experimental Workflow and Solvatochromism Mechanism

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. omlc.org [omlc.org]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Key role of fluorescence quantum yield in this compound staining method for determining intracellular lipids in yeast strains - PMC [pmc.ncbi.nlm.nih.gov]

Nile Red: A Technical Guide to Differentiating Neutral and Polar Lipids

For Researchers, Scientists, and Drug Development Professionals

Nile Red (also known as Nile blue oxazone) is a versatile, lipophilic, and solvatochromic fluorescent dye widely employed for the detection and quantification of intracellular lipids.[1][2] Its unique environmental sensitivity allows for the differentiation between neutral and polar lipids based on shifts in its fluorescence emission spectrum, making it an invaluable tool in cellular biology, biochemistry, and materials science.[2][3] This guide provides an in-depth overview of the principles, protocols, and applications of this compound for lipid analysis.

Core Principle: Solvatochromism

This compound's efficacy in distinguishing lipid classes stems from its solvatochromic properties—its fluorescence emission spectrum is dependent on the polarity of its surrounding solvent or microenvironment.[2][3] In hydrophobic, non-polar environments, such as those created by neutral lipids (e.g., triglycerides, cholesteryl esters), this compound exhibits strong fluorescence in the yellow-gold region of the spectrum.[4][5] Conversely, in more polar environments, like those associated with polar lipids (e.g., phospholipids (B1166683) in cellular membranes), its fluorescence emission shifts to the red region of the spectrum.[6][7] The dye is intensely fluorescent in lipid-rich environments while demonstrating minimal fluorescence in aqueous media.[1][4]

Quantitative Data Summary: Fluorescence Properties

The spectral properties of this compound are highly dependent on the surrounding medium. The following table summarizes the excitation and emission maxima observed in different lipid environments, which is crucial for setting up fluorescence microscopy and spectroscopy experiments.

| Lipid Environment | Predominant Lipid Type | Excitation Range (nm) | Emission Range (nm) | Observed Color |

| Lipid Droplets | Neutral Lipids | 450-500[4][8] | >528 (Yellow-Gold)[4][8] | Yellow-Gold |

| Membranes | Polar Lipids | 515-560[4][8] | >590 (Red)[4][8] | Red |

| Cholesterol (Nonpolar) | Neutral Lipid | Not specified | Blue-shifted vs. Phospholipids[7] | - |

| Phospholipids (Polar) | Polar Lipid | Not specified | Red-shifted vs. Cholesterol[7] | Red[6] |

| Tisochrysis lutea (High Polar Lipids) | Polar Lipids | Not specified | 620-640[9] | Red |

| Tisochrysis lutea (Increased Neutral Lipids) | Neutral Lipids | Not specified | 590-610[9] | Yellow-Gold |

Experimental Protocols

Accurate and reproducible staining requires optimized protocols. Below are detailed methodologies for live-cell imaging, fixed-cell staining, and flow cytometry.

This protocol is suitable for visualizing lipid dynamics in living cells.[1]

1. Reagent Preparation:

-

This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in high-quality, anhydrous Dimethylsulfoxide (DMSO).[1] For a 1 mg/mL stock, dissolve 25 mg of this compound in 25 mL of DMSO.[10] Store aliquots at -20°C, protected from light and repeated freeze-thaw cycles.[1]

-

This compound Working Solution (100-1000 nM): Immediately before use, dilute the stock solution in a suitable buffer such as Hanks and 20 mM Hepes buffer (HHBS) or cell culture medium to a final concentration of 100-1000 nM.[1][11]

2. Staining Procedure:

-

Seed cells in an appropriate imaging vessel (e.g., imaging microplates).

-

Culture cells until they reach the desired confluency (typically 50-70%). For studies on lipid droplet formation, using charcoal-stripped fetal bovine serum (FBS) is recommended to minimize background lipids.[11]

-

Remove the culture medium and rinse the cells briefly with a buffered saline solution (e.g., HBSS).[11]

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1][11]

-

Rinse the cells with the buffer to remove excess stain.[11]

-

Acquire images immediately on a live-cell imaging system.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. youtube.com [youtube.com]

- 3. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 4. This compound: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

- 11. resources.revvity.com [resources.revvity.com]

Principle of Nile Red Staining for Intracellular Lipid Droplets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind Nile Red staining for the visualization and quantification of intracellular lipid droplets. It delves into the photophysical properties of the dye, detailed experimental protocols, and the biochemical pathways governing lipid droplet formation.

Core Principle: A Lipophilic and Solvatochromic Fluorescent Dye

This compound (also known as Nile blue oxazone) is a highly lipophilic, uncharged heterocyclic molecule that serves as an excellent vital stain for intracellular lipid droplets.[1][2] Its utility is rooted in its unique photophysical property known as solvatochromism , where its fluorescence emission spectrum is highly sensitive to the polarity of its immediate environment.[3][4][5]

In aqueous or highly polar environments, this compound exhibits minimal to no fluorescence.[1][6][7] However, upon partitioning into the nonpolar, hydrophobic core of intracellular lipid droplets, it becomes intensely fluorescent.[1][6][8] This stark contrast allows for the specific visualization of these organelles against the aqueous cytoplasm with a high signal-to-noise ratio.

The lipid droplets themselves are primarily composed of a neutral lipid core, mainly containing triacylglycerols (TAGs) and cholesteryl esters, enclosed by a phospholipid monolayer.[9] this compound's fluorescence emission maximum undergoes a significant blue-shift as the polarity of its solvent decreases. This property is crucial as it allows for the differentiation between various lipid species within the cell.

Specifically, in the presence of neutral lipids (like those in lipid droplets), this compound exhibits a strong yellow-gold fluorescence. In contrast, when associated with more polar lipids, such as phospholipids (B1166683) found in cellular membranes, it emits a deep red fluorescence.[10] This spectral distinction enables researchers to selectively visualize and quantify neutral lipid stores.

Quantitative Data: Spectral Properties of this compound

The solvatochromic nature of this compound is evident in the significant shifts of its excitation and emission maxima in solvents of varying polarities. This data is crucial for optimizing fluorescence microscopy and flow cytometry settings.

| Solvent | Polarity | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) |

| n-Hexane | Nonpolar | ~485 | ~526 | High (~0.5 - 0.7) |

| Dioxane | Nonpolar | ~460 | ~530-540 | 0.7 |

| Toluene | Nonpolar | ~500 | ~560 | High |

| Ethyl Acetate | Mid-Polar | ~515 | ~602 | Moderate |

| Methanol | Polar | ~552 | ~633-636 | Low |

| Water | Polar | ~580 | ~663 | Very Low / Quenched |

Note: The exact excitation and emission maxima can vary slightly depending on the specific publication and experimental conditions. The quantum yield is a measure of the fluorescence efficiency.

For optimal detection of intracellular lipid droplets (neutral lipids), it is recommended to use an excitation wavelength in the range of 450-500 nm and detect the yellow-gold emission at wavelengths greater than 528 nm.[6] For detecting fluorescence from more polar lipids, an excitation of 515-560 nm with emission detection above 590 nm is more suitable.[6]

Experimental Protocols

Staining of Live or Fixed Adherent Cells

This protocol is suitable for cells grown in multi-well plates or on coverslips.

Materials:

-

This compound stock solution (1 mM in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HHBS)

-

Cell culture medium

-

Optional: 4% Paraformaldehyde (PFA) in PBS for fixation

Protocol:

-

Preparation of Staining Solution:

-

Prepare a working solution of this compound by diluting the 1 mM stock solution in PBS or your buffer of choice to a final concentration of 200-1000 nM.[6] For example, add 1 µL of 1 mM this compound stock to 1 mL of PBS for a 1 µM solution.

-

Vortex the solution well. It is recommended to prepare this solution fresh before use.

-

-

Cell Preparation:

-

Grow adherent cells to the desired confluency in a multi-well plate or on coverslips.

-

Gently aspirate the cell culture medium.

-

Wash the cells once with PBS.

-

-

Staining:

-

Washing and Imaging:

-

Aspirate the staining solution.

-

Wash the cells two to three times with PBS.

-

Add fresh PBS or culture medium to the cells for imaging.

-

Image immediately using a fluorescence microscope with appropriate filter sets (e.g., a TRITC or GFP/FITC filter set can be used to capture the red and yellow-gold fluorescence, respectively).

-

Optional Fixation:

-

Cells can be fixed with 4% PFA for 15 minutes at room temperature either before or after staining.[1] If fixing before staining, ensure to wash thoroughly with PBS after fixation.

Staining of Suspension Cells

This protocol is suitable for cells grown in suspension and for analysis by flow cytometry or fluorescence microscopy.

Materials:

-

This compound stock solution (1 mM in anhydrous DMSO)

-

PBS or HHBS

-

Cell culture medium

Protocol:

-

Cell Preparation:

-

Staining:

-

Washing and Analysis:

-

Centrifuge the cells to pellet them and remove the staining solution.

-

Resuspend the cells in 500 µL of fresh PBS or culture medium.

-

The cells are now ready for analysis by flow cytometry (e.g., using the FL1 channel) or for imaging on a fluorescence microscope.

-

Staining of Frozen Tissue Sections

This protocol provides a general guideline for staining frozen tissue sections. Optimization may be required depending on the tissue type.

Materials:

-

OCT (Optimal Cutting Temperature) compound

-

Isopentane (B150273) and dry ice or liquid nitrogen for snap-freezing

-

Cryostat

-

This compound stock solution (1 mM in DMSO)

-

PBS

-

Mounting medium (aqueous, anti-fade)

Protocol:

-

Tissue Preparation and Sectioning:

-

Snap-freeze fresh tissue in isopentane cooled with dry ice or liquid nitrogen.

-

Embed the frozen tissue in OCT compound.

-

Cut 5-10 µm sections using a cryostat and mount them on charged microscope slides.

-

Allow the sections to air-dry for 30 minutes at room temperature.

-

-

Staining:

-

Rehydrate the sections in PBS for 5 minutes.

-

Cover the tissue section with this compound working solution (e.g., 1 µg/mL in PBS).

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Washing and Mounting:

-

Gently wash the slides three times with PBS.

-

Optional: Counterstain with a nuclear stain like DAPI.

-

Mount the coverslip using an aqueous anti-fade mounting medium.

-

Image using a fluorescence microscope.

-

Visualization of Key Pathways and Workflows

General Workflow for this compound Staining of Adherent Cells

Caption: General workflow for staining adherent cells with this compound.

Simplified Pathway of Lipid Droplet Biogenesis

References

- 1. emulatebio.com [emulatebio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid droplet - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. abcam.co.jp [abcam.co.jp]

Nile Red: A Comprehensive Technical Guide to its Applications in Cell Biology and Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Properties of Nile Red

This compound (also known as Nile blue oxazone) is a highly versatile, lipophilic fluorescent dye renowned for its unique solvatochromic properties.[1][2] This means its fluorescence emission and excitation wavelengths are highly dependent on the polarity of its surrounding environment.[1][3] In aqueous or polar media, it exhibits minimal fluorescence, while in nonpolar, lipid-rich environments, it becomes intensely fluorescent.[4][5] This characteristic makes it an exceptional tool for selectively detecting and visualizing hydrophobic structures within complex biological systems.

Chemically, this compound is 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one, with a molecular formula of C₂₀H₁₈N₂O₂ and a molecular weight of approximately 318.38 g/mol .[1][4] It is readily soluble in organic solvents like DMSO and ethanol (B145695) but is practically insoluble in water.[5] This differential solubility and fluorescence are the cornerstones of its wide-ranging applications in modern biological and biochemical research.

Core Applications in Research and Development

This compound's environment-sensitive fluorescence has been leveraged across a multitude of applications, from fundamental cell biology to advanced drug delivery systems.

Visualization and Quantification of Intracellular Lipid Droplets

The most prominent application of this compound is as a vital stain for intracellular lipid droplets.[2][6] These organelles, central to lipid metabolism and energy storage, are readily stained by this compound, allowing for their visualization by fluorescence microscopy and quantification by flow cytometry.[6][7]

-

Mechanism: When this compound partitions into the neutral lipid core of lipid droplets, it fluoresces brightly, typically in the yellow-gold to red range.[1] The intensity of this fluorescence can be correlated with the cellular lipid content, making it a powerful tool for studying lipid storage diseases, metabolic disorders, and the cellular response to various stimuli.[2]

-

Spectral Distinction: Notably, the emission spectrum can differentiate between lipid types. In neutral lipids like triglycerides, the emission is typically strong yellow-gold (approx. 585 nm), whereas, in more polar lipids, such as those in membranes, the emission shifts to a deeper red (approx. 638 nm).[1] This allows for some degree of specificity in imaging. For optimal selectivity of cytoplasmic lipid droplets, it is often recommended to use excitation between 450-500 nm and detect emission above 528 nm.[6][7]

Probing Protein Aggregation and Amyloid Formation

Protein aggregation is a hallmark of numerous neurodegenerative diseases and a critical concern in the stability of biopharmaceutical drugs. This compound can be used to detect the formation of protein aggregates by binding to exposed hydrophobic patches on misfolded proteins.[8][9]

-

Mechanism: In their native state, a protein's hydrophobic residues are typically buried within its core. Upon misfolding and aggregation, these residues become exposed. This compound, being hydrophobic, preferentially binds to these exposed regions, resulting in a significant increase in fluorescence and a blue-shift in the emission maximum.[9] This phenomenon allows for the sensitive detection of aggregates that may be difficult to identify using other methods like size-exclusion chromatography, which can exclude very large aggregates.[9]

-

Advantages: The technique is sensitive, allowing for the detection of very low levels of aggregation, and does not require dilution or filtration of the sample.[8] It has been successfully used to study the aggregation of immunoglobulins and human calcitonin.[8]

Characterization of Drug Delivery Systems

In the field of drug development, this compound serves as a model hydrophobic drug molecule for characterizing nanoparticle-based drug delivery systems.[10][11]

-

Encapsulation and Release: By encapsulating this compound within lipid nanoparticles, researchers can study encapsulation efficiency and release kinetics.[10][11] The fluorescence of this compound can be monitored to track the stability of the nanoparticles and the rate at which the payload is released into the surrounding medium.

-

Cellular Uptake: The dye can also be used to visualize the cellular uptake and intracellular trafficking of nanoparticles.[12] By tracking the location and intensity of this compound fluorescence within cells over time, researchers can gain insights into the mechanisms of nanoparticle entry and drug delivery at a subcellular level.[12] Studies have shown that nanoparticle-encapsulated this compound exhibits significantly higher cellular uptake compared to the free dye.[12]

Assessment of Membrane Fluidity and Polarity

The plasma membrane and organellar membranes are dynamic structures whose fluidity and polarity are critical for cellular function. This compound's solvatochromism makes it a sensitive probe for these membrane properties.[13][14]

-

Mechanism: Changes in lipid packing and membrane fluidity alter the local polarity of the environment in which this compound resides.[13] A more fluid, disordered membrane creates a more polar environment for the dye, resulting in a red-shifted emission spectrum. Conversely, a more rigid, ordered membrane provides a more nonpolar environment, leading to a blue-shifted emission.

-

Applications: This application is valuable for studying how various physiological conditions, drugs, or mutations affect membrane properties. For instance, it has been used to detect changes in myelin polarity in the context of neurological diseases and to analyze membrane fluidity in bacteria.[13][15]

Quantitative Data Summary

For reproducible and accurate experimental design, understanding the quantitative parameters of this compound is crucial. The following tables summarize its key spectroscopic properties and typical working concentrations.

Table 1: Spectroscopic Properties of this compound in Different Environments

| Environment/Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Notes |

| Neutral Lipids (Triglycerides) | ~515 | ~585 | Strong yellow-gold emission, ideal for lipid droplets.[1] |

| Polar Lipids (Phospholipids) | ~554 | ~638 | Deep red emission, characteristic of membranes.[1] |

| Methanol | 552 | 636 | A common solvent for characterization.[4] |

| β-Galactosidase Aggregates | 550 | 611 | Significant blue-shift from aqueous solution.[9] |

| Water | - | ~660 | Very low fluorescence quantum yield.[1][9] |

| Ethanol | - | - | Used as a solvent for stock solutions.[5] |

| DMSO | - | - | The preferred solvent for stock solutions.[4][6] |

Table 2: Typical Working Concentrations for Various Applications

| Application | Cell/Sample Type | Typical Stock Concentration | Typical Working Concentration | Incubation Time & Temp |

| Lipid Droplet Staining (Live Cells) | Cultured Mammalian Cells | 1 mM in DMSO | 200 - 1000 nM | 5 - 30 min @ RT or 37°C[6][16] |

| Lipid Droplet Staining (Fixed Tissue) | Cryosections | Stock in DMSO | 300 nM | 10 min @ RT[17] |

| Quantification of Algal Lipids | Algal Suspension | 10 µg/mL in Ethanol | Final mix with 10 µL of stock | Not specified[18] |

| Protein Aggregation Detection | β-Galactosidase Solution | Stock in DMSO | 18.75 nM (final) | Immediate measurement @ 25°C[9] |

| Staining of C. elegans | Fixed Worms/Embryos | Stock in DMSO | Diluted in 40% isopropanol | 2 hours to overnight[19] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for some of the most common applications of this compound.

Protocol 1: Staining of Intracellular Lipid Droplets in Live Adherent Cells

This protocol is adapted for fluorescence microscopy or microplate reader analysis.[6][20]

-

Reagent Preparation:

-

This compound Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving this compound powder in high-quality, anhydrous DMSO.[6] Aliquot and store protected from light at -20°C. Avoid repeated freeze-thaw cycles.[6]

-

This compound Working Solution (e.g., 500 nM): Immediately before use, dilute the 1 mM stock solution into a suitable buffer (e.g., PBS or serum-free medium) to the final desired concentration. For a 500 nM solution, add 0.5 µL of 1 mM stock to 1 mL of buffer. Vortex to mix thoroughly.

-

-

Cell Seeding:

-

Seed adherent cells in a format suitable for imaging (e.g., 96-well black wall/clear bottom plate or on coverslips in a petri dish) and grow to the desired confluency.

-

-

Staining Procedure:

-

Gently aspirate the cell culture medium.

-

Add a sufficient volume of the this compound Working Solution to cover the cells (e.g., 100 µL for a 96-well plate).

-

Incubate the cells for 10 to 30 minutes at 37°C in a 5% CO₂ incubator, protected from light.[20]

-

-

Imaging:

-

After incubation, the staining solution can be removed and replaced with fresh PBS or medium, although this step is often optional as this compound has minimal fluorescence in aqueous media.[20]

-

Image the cells using a fluorescence microscope equipped with appropriate filters. For selective detection of lipid droplets, use an excitation wavelength of 450-500 nm and an emission filter that collects light above 528 nm (e.g., a TRITC or similar filter set).[6][7]

-

Protocol 2: Fluorometric Quantification of Neutral Lipids

This protocol is suitable for quantifying lipid content in a cell population using a fluorescence microplate reader.

-

Cell Preparation:

-

Treat cells with experimental compounds as required.

-

For suspension cells, collect 1-5 x 10⁵ cells per tube by centrifugation.[6] For adherent cells, they can be stained directly in the plate.

-

-

Staining:

-

Measurement:

-

After incubation, pellet the suspension cells by centrifugation, remove the staining solution, and resuspend in 500 µL of pre-warmed buffer or medium.[20]

-

Transfer the cell suspension or the adherent cell plate to a fluorescence microplate reader.

-

Measure the fluorescence intensity using an excitation wavelength of ~550 nm and an emission wavelength of ~640 nm.[20] The exact wavelengths should be optimized for the specific instrument and lipid type being measured.

-

Protocol 3: Detection of Protein Aggregation

This protocol provides a general framework for detecting the aggregation of a purified protein in solution.[9]

-

Reagent Preparation:

-

Protein Solution: Prepare the protein of interest (e.g., β-galactosidase) at a known concentration (e.g., 0.10 µM) in a suitable buffer (e.g., phosphate (B84403) buffer).

-

This compound Solution (25 µM): Prepare a fresh solution of 25 µM this compound in the same buffer by diluting a DMSO stock.

-

-

Induction of Aggregation (if applicable):

-

Induce aggregation in the protein solution through a chosen method, such as heating, pH shift, or chemical denaturation. For example, heat the protein solution at a temperature known to cause denaturation and aggregation.[9] Keep a non-heated sample as a negative control.

-

-

Staining and Measurement:

-

In a fluorescence cuvette, mix the protein solution (heated and non-heated samples) with the this compound solution. A typical final this compound concentration is around 18.75 nM.[9]

-

Immediately measure the fluorescence emission spectrum by exciting at 550 nm and scanning the emission from 565 nm to 750 nm.[9]

-

An increase in fluorescence intensity and a blue-shift in the emission maximum (e.g., from ~660 nm towards ~611 nm) in the treated sample compared to the control indicates the presence of protein aggregates.[9]

-

Visualizations: Workflows and Principles

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: General experimental workflow for staining cells with this compound.

Caption: Principle of this compound's solvatochromic fluorescence.

Caption: Logical decision tree for applying this compound in research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. This compound Fluorescence: Where’s the Twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]

- 5. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. This compound: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive Spectroscopic Detection of Large and Denatured Protein Aggregates in Solution by Use of the Fluorescent Dye this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Encapsulation and Release Behavior from Lipid Nanoparticles: Model Study with this compound Fluorophore | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. pnas.org [pnas.org]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Using Nile Blue and this compound to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 18. A Simple and Rapid Protocol for Measuring Neutral Lipids in Algal Cells Using Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid Quantification in Caenorhabditis elegans by this compound and Oil Red O Staining [bio-protocol.org]

- 20. abcam.co.jp [abcam.co.jp]

Nile Red Dye: A Technical Guide to Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of Nile Red, a versatile lipophilic and solvatochromic dye. Understanding these core characteristics is critical for its effective application in cellular imaging, drug delivery systems, and environmental sensing. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key laboratory procedures.

Core Properties of this compound

This compound (9-diethylamino-5H-benzo[a]phenoxazine-5-one) is a hydrophobic, uncharged fluorescent probe renowned for its environmental sensitivity.[1][2] Its fluorescence is strongly influenced by the polarity of its surroundings; it is intensely fluorescent in lipid-rich, non-polar environments but exhibits minimal fluorescence in aqueous, polar media.[1][3] This solvatochromic behavior, where both excitation and emission wavelengths shift with solvent polarity, makes it a powerful tool for investigating hydrophobic domains.[4][5][6] In nonpolar environments like triglycerides, its fluorescence emission is typically yellow-gold, while in more polar environments like phospholipids, it shifts towards red.[6]

Solubility of this compound

This compound's hydrophobic nature dictates its solubility profile. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[7] For applications requiring an aqueous medium, a common strategy is to first dissolve the dye in a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous buffer.[7]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL (6.28 mM) | Requires sonication and warming to 60°C for optimal dissolution.[8] |

| Dimethylformamide (DMF) | ~1 mg/mL | - |

| Ethanol | ~1 mg/mL (3.14 mM) | Requires sonication and warming to 60°C for optimal dissolution.[8] Slightly soluble.[7] |

| Methanol | 1 mg/mL | - |

| Acetone (B3395972) | 1 mg/mL | A concentrated stock of 1 mg/mL (1000 µg/mL) in acetone is common.[9][10] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | Achieved by diluting a DMSO stock solution into the buffer.[7] |

| Water | 0.2 mg/mL | Sparingly soluble. |

Protocol for Stock and Working Solution Preparation

Proper preparation of this compound solutions is crucial for reproducible results.

Stock Solution (e.g., 1 mg/mL in DMSO):

-

Weigh 1 mg of this compound powder and place it in a suitable microcentrifuge tube or vial.

-

Add 1 mL of high-quality, anhydrous DMSO.[3]

-

To aid dissolution, vortex the solution thoroughly. If needed, use an ultrasonic bath and warm the solution to 60°C.[8]

-

Store the stock solution in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[3] A stock in acetone can be stored at 4°C in the dark for up to 3 months.[9]

Working Solution (e.g., 1 µg/mL in PBS):

-

Just before use, dilute the stock solution into the desired final buffer (e.g., PBS, cell culture medium).[8]

-

For a 1 µg/mL working solution from a 1 mg/mL stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of PBS).[11]

-

Vortex the working solution well before applying it to the sample. Aqueous solutions are not recommended for storage for more than one day.[7]

Stability of this compound

The stability of this compound and its fluorescent signal can be influenced by several factors, including light exposure (photostability), solvent polarity, pH, and temperature.

Key Stability Factors

| Factor | Observation | Recommendations & Best Practices |

| Photostability | This compound is susceptible to photobleaching (photo-induced destruction) upon prolonged exposure to excitation light. However, it is generally considered more photostable than dyes like fluorescein.[12] | Minimize light exposure during storage and experiments.[3] Use the lowest possible excitation power that provides a good signal-to-noise ratio.[13] Acquire images efficiently to reduce illumination time. |

| Solvent Environment | The dye's fluorescence quantum yield is highly dependent on solvent polarity.[1][14] It is intensely fluorescent in non-polar environments but quenched in polar solvents like water.[1] Hydrogen bond donating solvents can decrease the fluorescence lifetime.[12] | Choose solvents based on the application. For staining lipids, the hydrophobic environment of the lipid droplet enhances fluorescence. For in vitro spectral measurements, be aware that solvent choice will dictate emission wavelength and intensity.[4] |

| pH | The fluorescence intensity can be pH-dependent. In one study involving choline (B1196258) oxidase, fluorescence increased with rising pH, maximizing around pH 11.[15] For most biological applications under neutral conditions (pH 6.0-8.0), the dye is stable.[16] | For most cellular applications, standard physiological buffers (pH ~7.4) are suitable. If working outside this range, validate signal stability. |

| Temperature | Elevated temperatures can be beneficial for the staining process itself.[17] Stock solutions are typically stored at -20°C for long-term stability.[3][8] | Store stock solutions frozen.[3] Staining can be performed at room temperature or 37°C for 5-30 minutes.[3][18] |

| Chemical Stability | Avoid fixatives that remove lipids, such as ethanol, methanol, and acetone, prior to staining.[5] Paraformaldehyde (PFA) fixation is compatible.[18] | If fixation is required, use a cross-linking agent like PFA before staining. |

Experimental Protocols

Protocol for Determining Dye Solubility

This protocol provides a general method for assessing the solubility of a dye like this compound in a new solvent.[19][20][21]

-

Preparation : Weigh a precise amount of this compound powder (e.g., 2 mg) into a clear glass vial.

-

Solvent Addition : Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Mechanical Agitation : Vigorously mix the sample by vortexing for 1-2 minutes.

-

Visual Inspection : Observe the solution against a light and dark background. Note the presence of any undissolved particles. A true solution should be clear and free of precipitates.

-

Incremental Solubilization : If the dye is not fully dissolved, continue with the following steps in order:

-

Use a water bath sonicator for up to 5 minutes.

-

Warm the solution to a slightly elevated temperature (e.g., 37°C) for up to 60 minutes.

-

-

Serial Dilution : If the dye remains insoluble, add another measured volume of solvent to decrease the concentration (e.g., add 900 µL to reach a total volume of 1 mL and a concentration of 2 mg/mL). Repeat the agitation and observation steps.

-

Quantification : Continue the serial dilution until the dye is fully dissolved. The solubility is the highest concentration at which a clear solution is formed.

Protocol for Assessing Photostability

This protocol measures the photobleaching half-life (t½), a common metric for quantifying photostability.[22][23]

-